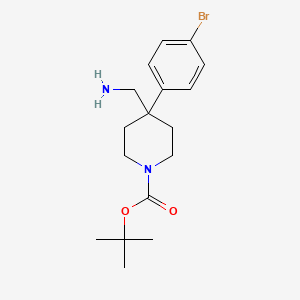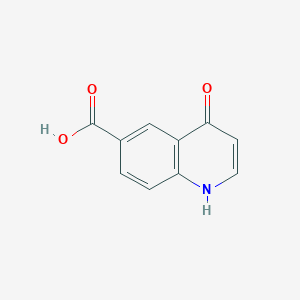![molecular formula C12H13BrF3NO2 B1504491 tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1504491.png)
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate is an organic compound with the molecular formula C12H13BrF3NO2. It is a solid substance that is often used in various chemical reactions and research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-4-(trifluoromethyl)phenylcarbam typically involves the reaction of tert-butyl isocyanate with 2-bromo-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-bromo-4-(trifluoromethyl)phenylcarbam may involve large-scale batch reactions. The process is optimized to ensure high purity and yield of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-bromo-4-(trifluoromethyl)phenylcarbam involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the bromine and trifluoromethyl groups, which enhance the electrophilic nature of the compound. The molecular pathways involved in its reactions depend on the specific context and conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-bromo-4-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of the carbamate group.
4-tert-butyl-N-(2-trifluoromethyl-phenyl)-benzamide: Similar in structure but with a benzamide group instead of the carbamate group.
Uniqueness
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. These functional groups make it a valuable reagent in various chemical reactions and research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13BrF3NO2 |
|---|---|
Molekulargewicht |
340.14 g/mol |
IUPAC-Name |
tert-butyl N-[2-bromo-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)13)12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI-Schlüssel |
KTGNTDVGQBAHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)



-methanol](/img/structure/B1504438.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)
![5-Benzyl-1,2,4,5,6,7-hexahydropyrazolo[4,3-C]pyridin-3-one](/img/structure/B1504443.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)




